Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Overview
Description
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a chemical compound with the empirical formula C11H8BrClN2O2 and a molecular weight of 315.55 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate is a solid . The InChI key, which can be used to identify the compound in various databases, isLVPLDTSUQVYGIZ-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Pharmacological Properties
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate has been involved in the synthesis of various pharmacologically important compounds. For instance, Rajveer et al. (2010) synthesized derivatives of 6-bromoquinazolinones, known for their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Potential in Treating Neurological Disorders
The compound has shown potential in the synthesis of derivatives for neurological applications. For example, Misra, Dwivedi, and Parmar (1980) studied the monoamine oxidase inhibitory and anticonvulsant properties of ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) (Misra, Dwivedi, & Parmar, 1980).
Application in Cancer Research
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate derivatives have also been explored for their potential in cancer research. Cai et al. (2019) synthesized a compound with significant inhibitory effects on lung cancer cell proliferation (Cai, Zhao, Li, Shuai, Ding, Wang, Fu, Jin, & Li, 2019).
Role in Antimicrobial Activity
The compound has been used in the synthesis of derivatives with antimicrobial properties. Abdel-Mohsen (2014) synthesized derivatives showing significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).
Contribution to Antiallergy Research
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate derivatives have shown potential in antiallergy research. Althuis, Moore, and Hess (1979) developed a new prototype with oral antiallergy activity, which was more potent than traditional treatments (Althuis, Moore, & Hess, 1979).
Involvement in Anticonvulsant Agents
The compound is a key precursor in the synthesis of anticonvulsant agents. Ugale et al. (2012) synthesized quinazolinone derivatives with significant activity against seizures (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
Safety And Hazards
The compound is classified as a combustible solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The search results did not provide specific information on the future directions of research or applications for Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate. This compound is part of a collection of unique chemicals provided for early discovery researchers , suggesting it may have potential applications in various fields of research.
properties
IUPAC Name |
ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLDTSUQVYGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671243 | |
Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |
CAS RN |
1159976-38-1 | |
Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90671243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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